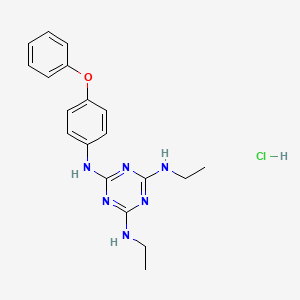

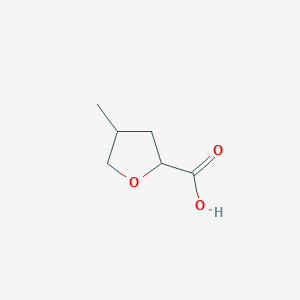

![molecular formula C8H9FN2O B2732556 [(2-Fluorophenyl)methyl]urea CAS No. 296277-54-8](/img/structure/B2732556.png)

[(2-Fluorophenyl)methyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(2-Fluorophenyl)methyl]urea (2-FPMU) is an organic compound with a wide range of applications in the laboratory and in scientific research. It is a fluorinated derivative of the widely studied chemical urea, and has been the subject of numerous studies in recent years. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for research.

Applications De Recherche Scientifique

1. Clastogenicity and SCE Induction in Cells

[(2-Fluorophenyl)methyl]urea derivatives have been studied for their role in clastogenicity (chromosomal breakages) and sister-chromatid exchanges (SCEs) in cells. Nitrosoureas like 1-methyl-1-nitroso-3-(p-fluorophenyl)urea showed potent clastogenic and SCE-inducing properties in V79-E cells. This research is significant in understanding the genetic impacts of certain chemical compounds (Thust, Mendel, Schwarz, & Warzok, 1980).

2. Antimicrobial Activity

Substituted benzoxazaphosphorin 2-yl ureas, synthesized from 2-(4-fluoro-phenylamino)-methylphenol, have shown significant antimicrobial activity. This discovery is crucial for developing new antimicrobial agents (Haranath, Kumar, Reddy, Raju, & Reddy, 2007).

3. Herbicide Applications

The compound N-cyclopropyl-N'-(2-fluorophenyl) urea and its analogs have been evaluated as selective herbicides in grain sorghum. The studies included assays on isolated pea chloroplasts, assessing their effects on photosynthetic electron transport and atrazine binding sites, demonstrating their potential in agricultural applications (Gardner, Pilgram, Brown, & Bozarth, 1985).

4. Study of Urea-Protein Interactions

Research on the interactions of urea with nucleic acid functional groups extends our understanding of how urea destabilizes helical structures in nucleic acids and proteins. This is crucial for using urea as a probe in studying conformational changes in biochemical processes (Guinn et al., 2013).

5. Nonlinear Optical Properties

Studies on compounds like Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, which is structurally similar to this compound, have shown significant insights into the nonlinear optical properties of these compounds. This is particularly relevant for developing advanced materials in photonics and optoelectronics (Mary et al., 2014).

6. Urease Activity in Biosensors

The synthesis and properties of ureas like this compound have implications in the development of biosensors. For example, urease coupled to poly(vinyl alcohol) activated by 2-fluoro-1-methylpyridinium salt is used in the creation of urease potentiometric electrodes for urea detection in medical diagnostics (Narinesingh, Mungal, & Ngo, 1991).

Propriétés

IUPAC Name |

(2-fluorophenyl)methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJSRAGRCWWCED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2732474.png)

![2-Indol-1-yl-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2732477.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2732479.png)

![2,3-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2732480.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2732484.png)

![N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide](/img/structure/B2732485.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732488.png)

![3,4-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2732490.png)

![Tert-butyl (3aR,7aS)-2-[(6-chloropyridazin-3-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2732496.png)